N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-chlorophenoxy)-2-methylpropanamido]-1-benzofuran-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound, identified by the CAS number 888459-37-8, exhibits a molecular formula of C26H22ClN2O6 and a molecular weight of 458.9 g/mol. The compound features a benzofuran core, which is a fused bicyclic structure comprising a benzene ring and a furan ring, making it an important scaffold in drug development due to its diverse biological activities.
This compound belongs to the class of benzofuran derivatives, specifically those that incorporate amide functionalities. It is classified under organic compounds and is particularly relevant in the field of medicinal chemistry for its potential therapeutic applications.
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-chlorophenoxy)-2-methylpropanamido]-1-benzofuran-2-carboxamide can be achieved through several methods, typically involving multi-step reactions that include:
Technical details regarding reaction conditions (e.g., temperature, solvents) and catalysts (e.g., palladium catalysts for C–H activation) are essential for optimizing yield and purity.
The molecular structure of N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-chlorophenoxy)-2-methylpropanamido]-1-benzofuran-2-carboxamide can be represented using various structural formulas. The compound consists of:
The structural representation can be visualized using SMILES notation: CC(C)Oc1ccc(C(=O)Nc2c(C(=O)Nc3ccc4c(c3)OCO4)oc3ccccc23)cc1
, which illustrates the connectivity of atoms within the molecule.
The chemical reactivity of N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-chlorophenoxy)-2-methylpropanamido]-1-benzofuran-2-carboxamide can be explored through various reactions:
Technical details regarding reaction mechanisms and conditions (such as solvent choice and temperature) are critical for understanding these transformations.
The mechanism of action for N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-chlorophenoxy)-2-methylpropanamido]-1-benzofuran-2-carboxamide is likely related to its interaction with biological targets such as enzymes or receptors. Compounds with similar structures have been shown to exhibit:
Data supporting these mechanisms typically involve binding affinity studies, enzyme kinetics, and cellular assays to elucidate its pharmacodynamics.
The physical properties of N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-chlorophenoxy)-2-methylpropanamido]-1-benzofuran-2-carboxamide include:
Chemical properties include:
Relevant analyses may involve spectroscopic techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) for characterization.
N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-chlorophenoxy)-2-methylpropanamido]-1-benzofuran-2-carboxamide holds potential applications in various scientific fields:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: